5-Bromo-1,3,4-tiadiazol-2-carboxamida

Descripción general

Descripción

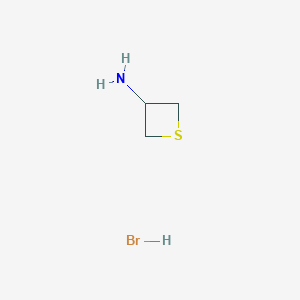

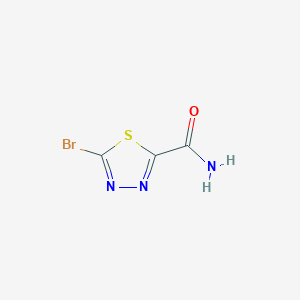

5-Bromo-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Aplicaciones Científicas De Investigación

Actividad Antifúngica

Este compuesto ha sido evaluado por sus actividades antifúngicas contra diversos patógenos como Gibberella zeae, Botryosphaeria dothidea, y Phomopsis sp. utilizando técnicas como el método de placa de veneno .

Propiedades Anticancerígenas

Estudios han demostrado que los derivados del 1,3,4-tiadiazol presentan actividad anticancerígena. Han sido probados contra líneas celulares de leucemia (K562 CML, Jurkat, MT-2) y la línea celular de carcinoma cervical humano HeLa mediante ensayos MTT . Además, han mostrado eficacia contra las líneas celulares de cáncer de mama MCF-7 y MDA-MB-231 .

Efectos Antiinflamatorios

Algunos derivados del 1,3,4-tiadiazol han demostrado efectos antiinflamatorios, con una inhibición significativa del edema de la pata que es comparable a la del indometacina, un fármaco antiinflamatorio estándar .

Afinidad de Unión por Enzimas

Se ha encontrado que una molécula híbrida que involucra 1,3,4-tiadiazol presenta una mayor constante de unión que otros compuestos, lo que indica un potencial para la inhibición o interacción enzimática .

Mecanismo De Acción

Target of Action

5-Bromo-1,3,4-thiadiazole-2-carboxamide is a complex compound with multiple potential targets. For instance, they have shown potency against c-Met, a protein associated with cell growth and survival .

Mode of Action

It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets . This interaction can lead to changes in the function of the target, potentially inhibiting or enhancing its activity.

Biochemical Pathways

It’s known that thiadiazole derivatives can affect a variety of pathways, depending on their specific targets . For example, if the compound targets c-Met, it could affect pathways related to cell growth and survival .

Pharmacokinetics

The mesoionic nature of thiadiazole derivatives allows them to cross cellular membranes, which could influence their bioavailability .

Result of Action

Based on the known effects of thiadiazole derivatives, it’s possible that this compound could have a variety of effects, depending on its specific targets .

Análisis Bioquímico

Biochemical Properties

5-Bromo-1,3,4-thiadiazole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that assists in the proper folding of other proteins . By inhibiting Hsp90, 5-Bromo-1,3,4-thiadiazole-2-carboxamide can lead to the degradation of several oncoproteins, thereby exhibiting potential anticancer properties . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues, further influencing protein function .

Cellular Effects

5-Bromo-1,3,4-thiadiazole-2-carboxamide has notable effects on various cell types and cellular processes. It has been evaluated for its cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound has demonstrated potent anticancer activities, with significant inhibition of cell proliferation. Furthermore, it influences cell signaling pathways and gene expression, contributing to its anticancer effects .

Molecular Mechanism

The molecular mechanism of 5-Bromo-1,3,4-thiadiazole-2-carboxamide involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their functions. For example, its inhibition of Hsp90 leads to the degradation of oncoproteins, which are crucial for cancer cell survival . Additionally, molecular modeling studies have highlighted the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-1,3,4-thiadiazole-2-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions .

Dosage Effects in Animal Models

The effects of 5-Bromo-1,3,4-thiadiazole-2-carboxamide vary with different dosages in animal models. At lower dosages, the compound exhibits significant anticancer activity without notable toxicity . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and the compound’s therapeutic window are critical considerations in these studies.

Metabolic Pathways

5-Bromo-1,3,4-thiadiazole-2-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism and its effects on cellular metabolism are areas of active research, with studies aiming to elucidate its precise metabolic pathways and interactions .

Transport and Distribution

The transport and distribution of 5-Bromo-1,3,4-thiadiazole-2-carboxamide within cells and tissues are crucial for its biological activity. The compound’s relatively good liposolubility, attributed to the presence of the sulfur atom, facilitates its ability to cross cellular membranes . This property enhances its distribution within cells and tissues, allowing it to reach its target sites effectively .

Subcellular Localization

The subcellular localization of 5-Bromo-1,3,4-thiadiazole-2-carboxamide plays a significant role in its activity and function. The compound’s localization to specific compartments or organelles within the cell can influence its interactions with biomolecules and its overall biological effects. Targeting signals or post-translational modifications may direct the compound to specific subcellular locations, further modulating its activity .

Propiedades

IUPAC Name |

5-bromo-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXVUEUQCVYVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281294 | |

| Record name | 5-Bromo-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030613-09-2 | |

| Record name | 5-Bromo-1,3,4-thiadiazole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030613-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3,4-thiadiazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)

![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)

![Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1394527.png)